Methyl 3-methoxybenzofuran-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5207-39-6 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 3-methoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-13-9-7-5-3-4-6-8(7)15-10(9)11(12)14-2/h3-6H,1-2H3 |
InChI Key |
CBOLPMASAMZJNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of Methyl 3 Methoxybenzofuran 2 Carboxylate
Modification of the Benzofuran (B130515) Core
The aromatic and furan (B31954) rings of the benzofuran core are key sites for modification. Reactions such as halogenation allow for the introduction of new functional groups, which can then be used in further synthetic steps.
Halogenation and Specific Substituent Introduction (e.g., Methoxy (B1213986), Halogen, Amino)
The benzofuran nucleus can undergo electrophilic substitution reactions, though the reactivity is influenced by the existing substituents. Halogenation is a common strategy to functionalize the core structure. For instance, bromination of benzofuran derivatives can be achieved using reagents like N-bromosuccinimide (NBS). In a related compound, 3-Bromomethyl-5,6-dimethoxybenzofuran-2-carboxylic acid methyl phenyl amide was synthesized from its amide precursor using NBS in carbon tetrachloride, indicating that the furan ring's methyl group is susceptible to halogenation. nih.gov Direct halogenation on the benzene (B151609) ring portion of the benzofuran system is also a known modification for this class of compounds.
The introduction of an amino group onto the benzofuran ring system has been successfully demonstrated through the reduction of a nitro group. In a relevant example, 5-amino-7-methoxybenzofuran-2-carboxylic acid ethyl ester was synthesized from its 5-nitro precursor. researchgate.net The reduction was carried out using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net This transformation provides a key intermediate for further derivatization, such as amide formation. researchgate.net
Table 1: Examples of Substituent Introduction on Benzofuran Derivatives
| Starting Material | Reagent(s) | Product | Type of Modification |
|---|---|---|---|
| 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid methyl phenyl amide | N-Bromosuccinimide (NBS), CCl₄ | 3-Bromomethyl-5,6-dimethoxybenzofuran-2-carboxylic acid methyl phenyl amide | Halogenation (Bromination) |
| 7-Methoxy-5-nitrobenzofuran-2-carboxylic acid ethyl ester | H₂, 10% Pd/C, Methanol | 5-Amino-7-methoxybenzofuran-2-carboxylic acid ethyl ester | Amino Group Introduction |
Ester Group Chemical Modifications
The methyl ester at the C-2 position is a primary site for chemical modification, allowing for the synthesis of carboxylic acids, amides, and other ester derivatives.
Hydrolysis and Ester Exchange Reactions
The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental transformation. This reaction is typically performed under basic conditions. For example, similar benzofuran esters are hydrolyzed by heating under reflux with sodium hydroxide in an aqueous methanol solution. chemspider.com Subsequent acidification with an acid like HCl precipitates the carboxylic acid product. chemspider.com This conversion from ester to carboxylic acid is a critical step for creating derivatives like amides or for use in coupling reactions.
Ester exchange, or transesterification, is another potential modification. This reaction involves heating the methyl ester with a different alcohol in the presence of an acid or base catalyst. This process would allow for the synthesis of a variety of esters (e.g., ethyl, propyl, benzyl) from the parent methyl ester, thereby modifying the steric and electronic properties of the molecule.
Table 2: Hydrolysis of Benzofuran Methyl Ester
| Reactant | Conditions | Product |
|---|
Introduction of Heterocyclic Moieties
A key derivatization strategy involves using the ester functional group as a handle to build new heterocyclic rings, such as pyrazoles and oxadiazoles. This approach significantly expands the chemical space accessible from the initial benzofuran scaffold. The first step in these syntheses is the conversion of the methyl ester to the corresponding carbohydrazide. This is typically achieved by refluxing the ester with hydrazine hydrate in a solvent like ethanol. nih.gov This carbohydrazide is a crucial intermediate for the subsequent cyclization reactions.
Pyrazole (B372694) Derivatives Formation
Pyrazole rings can be constructed from the benzofuran-2-carbohydrazide intermediate. A common method involves the reaction of the carbohydrazide with a 1,3-dicarbonyl compound. For instance, reacting 7-methoxy-benzofuran-2-carboxylic acid hydrazide with acetylacetone in refluxing methanol with a catalytic amount of acetic acid yields the corresponding pyrazole derivative. Similarly, using other diketones like benzoyl acetone or ethyl acetoacetate leads to the formation of different substituted pyrazoles attached to the benzofuran core.
Table 3: Synthesis of Pyrazole Derivatives from a Benzofuran Carbohydrazide
| Benzofuran Carbohydrazide | Reagent | Conditions | Product |
|---|---|---|---|
| 7-Methoxy-benzofuran-2-carboxylic acid hydrazide | Acetylacetone | Methanol, Acetic acid, Reflux | 2-(3,5-Dimethyl-pyrazol-1-ylcarbonyl)-7-methoxy-benzofuran |
| 7-Methoxy-benzofuran-2-carboxylic acid hydrazide | Benzoyl acetone | Methanol, Acetic acid, Reflux | 7-Methoxy-2-(3-methyl-5-phenyl-pyrazol-1-ylcarbonyl)-benzofuran |
| 7-Methoxy-benzofuran-2-carboxylic acid hydrazide | Ethyl acetoacetate | Methanol, Acetic acid, Reflux | 2-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-ylcarbonyl)-7-methoxy-benzofuran |
Oxadiazole Derivatives Formation
The 1,3,4-oxadiazole moiety can also be synthesized from the benzofuran-2-carbohydrazide intermediate through cyclization reactions. One established route involves the acylation of the hydrazide followed by cyclodehydration. For example, 7-methoxy-benzofuran-2-carboxylic acid hydrazide is first treated with acetic anhydride to form the N'-acetyl-hydrazide derivative. This intermediate is then cyclized by heating with a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 2-methyl-5-(7-methoxy-benzofuran-2-yl)- nih.govresearchgate.netoxadiazole. Alternative pathways, such as reacting the carbohydrazide with carbon disulfide in a basic medium, can lead to oxadiazole-thiones. jchemrev.com
Table 4: Synthesis of an Oxadiazole Derivative
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | 7-Methoxy-benzofuran-2-carboxylic acid hydrazide | Acetic anhydride | 7-Methoxy-benzofuran-2-carboxylic acid N'-acetyl-hydrazide |
| 2 | 7-Methoxy-benzofuran-2-carboxylic acid N'-acetyl-hydrazide | Phosphorus oxychloride (POCl₃) | 2-(5-Methyl- nih.govresearchgate.netoxadiazol-2-yl)-7-methoxy-benzofuran |
Quinazoline and Imidazole (B134444) Fused Systems
The synthesis of quinazoline and imidazole fused systems from Methyl 3-methoxybenzofuran-2-carboxylate typically proceeds through the initial formation of a more reactive intermediate, 3-methoxybenzofuran-2-carbohydrazide. This key intermediate is then subjected to cyclization reactions with appropriate reagents to construct the desired fused heterocyclic rings.
One notable strategy involves the condensation of a benzofuran-2-carbohydrazide derivative with isatin (indoline-2,3-dione) or its derivatives. This reaction leads to the formation of benzofuran-isatin conjugates, which represent a class of fused heterocyclic systems. For instance, the condensation of 3-methylbenzofuran-2-carbohydrazide with various indoline-2,3-dione derivatives in refluxing ethanol with a catalytic amount of acetic acid has been reported to yield N'- (oxoindolin-3-ylidene)benzofuran-2-carbohydrazide derivatives. While this example does not yield a quinazoline or imidazole ring directly fused to the benzofuran core in a single step, the resulting conjugate contains the necessary functionalities that could potentially undergo further cyclization to form more complex fused systems.
While direct synthesis of quinazoline or imidazole rings fused to the 3,2-positions of the benzofuran core starting from this compound is not extensively documented in readily available literature, the general synthetic strategies for these heterocycles often involve the reaction of ortho-amino-substituted carbonyl compounds or their equivalents with appropriate cyclizing agents. Therefore, derivatization of the 3-methoxybenzofuran-2-carboxylate scaffold to introduce such functionalities could provide a pathway to the desired fused systems.
Formation of Hydrazide and Carboxamide Analogues
The ester functionality of this compound is readily converted into hydrazide and carboxamide groups, providing important intermediates for further synthetic transformations and for the generation of libraries of bioactive compounds.
Hydrazide Formation
The synthesis of 3-methoxybenzofuran-2-carbohydrazide is a straightforward and high-yielding reaction. It is typically achieved by refluxing this compound with hydrazine hydrate in an alcoholic solvent, such as ethanol. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the methoxy group of the ester to form the corresponding carbohydrazide. This transformation is a common and efficient method for converting esters to hydrazides. connectjournals.com
Table 1: Synthesis of 3-methoxybenzofuran-2-carbohydrazide
| Starting Material | Reagent | Solvent | Reaction Conditions | Product |
|---|
Carboxamide Formation
Carboxamide analogues of this compound can be prepared through aminolysis of the ester. This reaction involves the direct treatment of the methyl ester with a primary or secondary amine. The reaction can be performed under various conditions, often requiring elevated temperatures or the use of a catalyst to facilitate the substitution of the methoxy group.
A general and efficient one-pot, two-step procedure for the transamidation of benzofuran-2-carboxamides has been described, which could be adapted for the direct aminolysis of the methyl ester. This process involves the activation of the amide (or in this case, the ester) followed by reaction with the desired amine. For direct aminolysis of the ester, heating the methyl ester with the amine in a suitable solvent is a common approach.
Table 2: General Scheme for Carboxamide Formation
| Starting Material | Reagent | Conditions | Product |
|---|
Detailed research findings have demonstrated the successful aminolysis of similar benzofuran-2-carboxylate esters. For example, the aminolysis of ethyl 5-amino-7-methoxybenzofuran-2-carboxylate with methylamine in methanol in the presence of ammonium chloride at room temperature has been reported to yield the corresponding N-methylamide in high yield. This indicates that the ester at the 2-position of the benzofuran ring is susceptible to nucleophilic attack by amines to form carboxamides.
Advanced Spectroscopic Characterization in Methyl 3 Methoxybenzofuran 2 Carboxylate Research
Vibrational Spectroscopy Studies
Vibrational spectroscopy is instrumental in identifying the functional groups and bonding arrangements within a molecule by probing its characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For Methyl 3-methoxybenzofuran-2-carboxylate, the FT-IR spectrum is characterized by several key absorption bands that confirm its structural features.
The most prominent peak is typically the C=O stretching vibration of the ester group, which appears as a strong band in the region of 1715-1730 cm⁻¹. The presence of conjugation with the benzofuran (B130515) ring system can shift this frequency slightly. The aromatic C=C stretching vibrations of the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ region. Vibrations corresponding to the C-O bonds of the ether and ester groups are expected to produce strong signals in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups appear at higher wavenumbers, generally above and below 3000 cm⁻¹, respectively.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2990-2950 | C-H Stretch | -OCH₃ (methoxy & ester) |
| ~1725 | C=O Stretch | Ester (C=O) |
| ~1610, 1580, 1490 | C=C Stretch | Aromatic Ring |
| ~1450 | C-H Bend | -CH₃ |
| ~1280 | C-O Stretch | Aryl Ether |
| ~1250 | C-O Stretch | Ester (O-C) |
| ~1100 | C-O-C Stretch | Benzofuran Ring |
Note: The values presented are based on typical ranges for the respective functional groups and may vary slightly in the actual spectrum of the compound.
Fourier Transform Raman (FT-Raman) spectroscopy serves as a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While both techniques probe vibrational transitions, their selection rules differ. Generally, symmetric vibrations and those involving non-polar bonds tend to be more intense in Raman spectra.
In the FT-Raman spectrum of this compound, the aromatic C=C ring stretching vibrations are expected to be particularly strong. The symmetric stretching of the C-O-C linkage within the furan (B31954) ring and the C-C stretching of the benzofuran skeleton also give rise to characteristic Raman signals. While the C=O stretch of the ester is observable, it is typically less intense than in the FT-IR spectrum.
Table 2: Expected FT-Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3070 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | -OCH₃ |
| ~1720 | C=O Stretch | Ester |
| ~1610 | C=C Stretch | Aromatic Ring (strong) |
| ~1350 | C-H Bend | -CH₃ |
| ~1150 | Ring Breathing | Benzofuran Skeleton |
Note: These are predicted shifts based on the structural features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H-NMR spectroscopy provides information about the number of different types of protons in a molecule and their neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density around it.
In the ¹H-NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the two methoxy (B1213986) groups. The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm), and their splitting patterns (e.g., doublets, triplets) will depend on their coupling with adjacent protons. The methoxy group attached to the benzofuran ring at position 3 is expected to have a chemical shift around δ 4.1-4.3 ppm. The protons of the methyl ester group will appear as a sharp singlet, typically further upfield, around δ 3.9-4.0 ppm.
Table 3: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (H-4, H-5, H-6, H-7) | 7.2 - 7.8 | Multiplet |
| Methoxy (3-OCH₃) | ~4.2 | Singlet |
Note: These are estimated chemical shifts. The exact values and multiplicities depend on the solvent and the specific coupling constants between the aromatic protons.
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
The ¹³C-NMR spectrum of this compound will show signals for all 11 carbon atoms. The carbonyl carbon of the ester group is the most deshielded and will appear far downfield, typically in the range of δ 160-165 ppm. The quaternary carbons of the benzofuran ring (C-2, C-3, C-3a, C-7a) and the aromatic carbons attached to oxygen will also have significant downfield shifts. The aromatic CH carbons will resonate in the δ 110-135 ppm region. The carbons of the two methoxy groups will appear upfield, with the ester methyl carbon typically around δ 52 ppm and the C-3 methoxy carbon at a slightly higher chemical shift.
Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~162 |
| C-7a | ~155 |
| C-3 | ~148 |
| C-2 | ~140 |
| C-3a | ~129 |
| Aromatic CH (C-4, C-5, C-6, C-7) | 112 - 127 |
| Methoxy (3-OCH₃) | ~60 |
Note: These are estimated chemical shifts based on data from analogous structures and general chemical shift theory.
Modern structural analysis often combines experimental NMR data with theoretical calculations for unambiguous assignment of complex spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate theoretical NMR chemical shifts. rsc.org This method, often employed with Density Functional Theory (DFT), can predict the ¹H and ¹³C chemical shifts of a molecule with a high degree of accuracy. rsc.org
For a molecule like this compound, GIAO calculations would begin with the optimization of the molecule's geometry at a chosen level of theory. Subsequently, the NMR shielding tensors for each nucleus are calculated. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
By comparing the theoretically predicted spectrum with the experimental one, researchers can confidently assign each signal to a specific proton or carbon atom in the molecule. This is particularly useful for resolving ambiguities in the assignment of signals for the quaternary carbons or the closely spaced aromatic protons. Such computational analyses provide a powerful complement to experimental data, leading to a more robust and complete structural characterization. rsc.org
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio after ionization. For this compound, mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its fragmentation pathways, which are crucial for structural verification.
High-resolution mass spectrometry (HRMS) would afford the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. The expected molecular formula for this compound is C₁₁H₁₀O₄, with a calculated exact mass of approximately 206.0579 g/mol .
Loss of the methoxycarbonyl radical (•COOCH₃): This would result in a fragment ion corresponding to the benzofuran ring system.
Loss of the methyl radical (•CH₃) from the ester: This would generate a cation with a mass of (M-15)⁺.
Loss of the methoxy radical (•OCH₃) from the ester: This would produce a fragment at (M-31)⁺.
Cleavage of the ester group: This could lead to the formation of a benzofuranyl carbonyl cation.
Fragmentation of the benzofuran ring: This would result in smaller aromatic fragment ions.
Analogous compounds, such as 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, have shown characteristic fragmentation patterns that help in identifying the core structure. For instance, its mass spectrum displays a base peak corresponding to the cleavage of the side chain, highlighting the stability of the benzofuran moiety.
Table 1: Predicted Major Mass Spectrometric Fragments for this compound
| Fragment Ion | m/z (approx.) | Description |
| [M]⁺ | 206 | Molecular Ion |
| [M - CH₃]⁺ | 191 | Loss of a methyl radical from the ester |
| [M - OCH₃]⁺ | 175 | Loss of a methoxy radical from the ester |
| [M - COOCH₃]⁺ | 147 | Loss of the methoxycarbonyl radical |
This predictive data is instrumental for researchers in identifying the compound in complex mixtures and confirming the success of a synthesis.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
The benzofuran ring system in this compound is a significant chromophore. The extended conjugation between the benzene ring and the furan ring, as well as the presence of the methoxy and carboxylate groups, influences the electronic transitions. These transitions are typically π → π* in nature, arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals.
While the specific UV-Vis spectrum for this compound is not widely published, data from related compounds can provide an estimate of the expected absorption maxima. For instance, the parent compound, benzofuran, exhibits absorption bands in the UV region. The presence of substituents like the methoxy and methyl carboxylate groups is expected to cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorbance).
A study on 3-Methylbenzofuran-2-carboxylic acid shows UV absorption, and it is reasonable to infer that this compound would have a similar absorption profile, likely with λmax values in the range of 250-350 nm. The exact position of the absorption bands would be sensitive to the solvent used due to solvent-solute interactions.
Table 2: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax Range (nm) | Chromophore |
| π → π* | 250 - 350 | Benzofuran ring system with substituents |
Detailed analysis of the UV-Vis spectrum can also provide insights into the molecular orbital energy levels and the effects of substituents on the electronic structure of the benzofuran core.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.
Although a crystal structure for this compound is not publicly available, analysis of closely related structures, such as methyl 1,3-benzoxazole-2-carboxylate, can offer valuable comparative insights into the expected molecular geometry and packing in the solid state.
From such analogous structures, it can be anticipated that the benzofuran ring system in this compound would be essentially planar. The methoxy and methyl carboxylate substituents would be positioned relative to this plane, and their conformations would be determined by steric and electronic factors.
Key structural parameters that would be determined from an X-ray crystal structure analysis include:
Planarity of the benzofuran ring: Confirmation of the aromatic character.
Bond lengths and angles: Providing evidence for bond orders and hybridization.
Torsion angles: Describing the orientation of the substituent groups relative to the ring.
Intermolecular interactions: Identifying hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing.
Table 3: Predicted Crystallographic Parameters for this compound (by analogy)
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the crystal |
| Bond Lengths (C-O in furan) | ~1.37 Å | Characteristic of aromatic C-O bonds |
| Bond Lengths (C=O in ester) | ~1.21 Å | Typical for a carbonyl double bond |
| Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds | Dictate the packing and physical properties of the solid |
The detailed structural information obtained from X-ray crystallography is fundamental for understanding the structure-property relationships of this compound and for the rational design of new materials with desired characteristics.
Computational and Theoretical Investigations of Methyl 3 Methoxybenzofuran 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic and structural properties of molecules. For benzofuran (B130515) derivatives, a variety of methods are employed to predict their behavior and characteristics with high accuracy.
Density Functional Theory (DFT) has become a primary tool for the computational study of benzofuran derivatives due to its favorable balance of accuracy and computational cost. aip.org The selection of a functional and a basis set is crucial for obtaining reliable results.
Commonly used hybrid functionals for organic molecules like Methyl 3-methoxybenzofuran-2-carboxylate include B3LYP (Becke, 3-parameter, Lee-Yang-Parr). rsc.orgresearchgate.netresearchgate.net This functional combines the strengths of Hartree-Fock theory and DFT. For instance, in studies of related benzofuran compounds such as 1-benzofuran-2-carboxylic acid, the B3LYP functional has been successfully used to calculate geometric parameters and vibrational frequencies. researchgate.net Other functionals like PBE and meta-GGA TPSS have also been applied to benzofuran systems to determine stable conformers and electronic properties.
The choice of the basis set, which describes the atomic orbitals, is equally important. Pople-style basis sets are frequently employed, with 6-31G(d,p) and 6-311G(d,p) being common choices that provide a good compromise between accuracy and computational resources. rsc.orgresearchgate.netresearchgate.net For more precise calculations, especially for electronic properties, larger basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) may be utilized. aip.org The stability of optimized structures is typically confirmed by frequency analysis, ensuring that no imaginary frequencies are present, which would indicate a saddle point rather than a true minimum on the potential energy surface. aip.org
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d,p) / 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies |
| PBE | 6-31G(d,p) | Conformational Analysis, Electronic Properties |
| TPSS | 6-31G(d,p) | Conformational Analysis |
| B3P86 | 6-31G(d,p) | Geometry and Vibrational Frequencies |
Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. dtic.mil While computationally more demanding than DFT, they can offer higher accuracy for certain properties. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation, which can be significant.
More advanced ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, incorporate electron correlation and provide more accurate results. However, their computational cost increases rapidly with the size of the molecule and the basis set. For a molecule the size of this compound, these high-level calculations would be computationally intensive. In a study on dibenzofuran, the multiconfigurational complete active space self-consistent field (CASSCF) method was used, which is an advanced ab initio technique suitable for describing electronic states where electron correlation is critical. nih.gov
To investigate the electronic transitions and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for medium-sized organic molecules. It allows for the calculation of excited state energies, which correspond to the absorption bands observed in UV-Vis spectroscopy.
For dibenzofuran and its polychlorinated derivatives, TD-DFT calculations using the TD-B3P86 functional with a 6-31G(d,p) basis set have been shown to provide reliable predictions of electronic transitions. nih.gov This approach can be applied to this compound to assign its absorption bands and understand its photophysical properties. The calculations yield information on the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in the electronic transitions.
Molecular Structure and Conformation Analysis
Computational methods are invaluable for determining the three-dimensional structure of molecules and exploring their conformational landscape.
The first step in most computational studies is to find the minimum energy structure of the molecule through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. For benzofuran derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are widely used for this purpose. rsc.orgresearchgate.net
The planarity of the benzofuran ring system is a key structural feature. In a study of 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings was found to be close to zero, indicating a pseudo-planar geometry. For this compound, the orientation of the methoxy (B1213986) and carboxylate groups relative to the benzofuran ring would be of particular interest. Rotational barriers around the C-O (methoxy) and C-C (carboxylate) single bonds can be calculated to identify the most stable conformers and the energy differences between them.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (carboxyl) | ~1.21 Å |
| Bond Length | C-O (carboxyl) | ~1.36 Å |
| Bond Length | C-O (furan ring) | ~1.37 Å |
| Bond Angle | O=C-O (carboxyl) | ~123° |
Note: The values are approximate and based on calculations for a similar molecule, 1-benzofuran-2-carboxylic acid. researchgate.net
After geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.gov
The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. By comparing the calculated spectrum with experimental IR and Raman data, a detailed assignment of the spectral bands can be made. researchgate.net
Potential Energy Distribution (PED) analysis is often carried out to provide a quantitative description of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This allows for a precise assignment of the vibrational bands. For example, specific frequencies can be definitively assigned to the C=O stretch of the carboxylate group, the C-O-C stretches of the furan (B31954) and methoxy groups, and various vibrations of the aromatic ring.
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. Computational chemistry provides powerful tools to analyze the distribution of electrons within this compound, offering insights into its chemical behavior.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.orgmalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and has lower kinetic stability. malayajournal.orgmdpi.com The HOMO-LUMO gap helps to characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org
Table 1: Illustrative Frontier Orbital Energies and Gaps for Related Heterocyclic Compounds This table presents data from similar compounds to illustrate the application of FMO theory.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole malayajournal.org | -5.2822 | -1.2715 | 4.0106 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. wolfram.comresearchgate.net It helps in identifying the electron-rich and electron-deficient regions, which are crucial for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. researchgate.netnih.gov
The MEP map is typically color-coded to represent different electrostatic potential values. researchgate.net Red and yellow colors indicate regions of negative potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net Blue colors signify areas of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent regions with a near-zero or neutral potential. wolfram.com
For aromatic and heterocyclic compounds like benzofurans, the MEP map typically shows negative potential (red/yellow) localized around electronegative atoms such as oxygen. nih.gov In the case of this compound, the oxygen atoms of the methoxy and carboxylate groups would be expected to be the most electron-rich sites. The hydrogen atoms and parts of the aromatic ring system would likely show positive potential (blue), indicating they are electron-deficient. This information is critical for understanding hydrogen bonding interactions and predicting sites of chemical reactivity. nih.gov
Electron Density Distribution Analysis (e.g., Reduced Density Gradient, Hirshfeld Surface Analysis)
The analysis of electron density distribution provides detailed insights into the nature and strength of intermolecular interactions within a crystal structure. Hirshfeld surface analysis is a powerful method used to visualize and quantify these non-covalent interactions. nih.govmdpi.com
A Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the space into regions where the electron density of a given molecule is dominant over its neighbors. nih.gov By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify specific intermolecular contacts. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, while blue regions represent longer-range interactions. mdpi.comresearchgate.net
Table 2: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one nih.gov This table shows data for a related benzofuran derivative to illustrate the type of information obtained from Hirshfeld surface analysis.
| Interatomic Contact | Percentage Contribution (%) |
| H···H | 40.7 |
| O···H/H···O | 24.7 |
| C···H/H···C | 16.1 |
| C···C | 8.8 |
| N···C/C···N | 3.8 |
| N···H/H···N | 3.5 |
| O···C/C···O | 1.9 |
| O···N/N···O | 0.4 |
| O···O | 0.2 |
Molecular Dynamics Simulations
Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. chemrxiv.org By integrating Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, allowing for the exploration of conformational changes and interactions that are not apparent from static molecular models. chemrxiv.org
Conformational Space Exploration in Molecular Interactions
The biological or chemical function of a molecule is often intrinsically linked to its three-dimensional structure and flexibility. MD simulations are a powerful tool for exploring the conformational space of a molecule like this compound. This allows researchers to understand how it might change its shape when interacting with other molecules, such as biological receptors or solvents. chemrxiv.org
These simulations can reveal the preferred conformations of the molecule and the energy barriers between different shapes. By simulating the molecule in various environments (e.g., in water or interacting with a protein), MD can elucidate the key intermolecular interactions that stabilize certain conformations. For instance, simulations can show how flexible side chains, like the methoxy and carboxylate groups on the benzofuran ring, orient themselves to optimize interactions with their surroundings. This dynamic insight is crucial for understanding reaction mechanisms and for designing molecules with specific binding properties. chemrxiv.org
Computational Spectroscopic Prediction (e.g., NMR Chemical Shifts, IR/Raman Spectra)
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. researchgate.netglobalresearchonline.net These predictions are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular vibrations or nuclei, and confirming molecular structures.
Predicted Infrared (IR) and Raman spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular geometry. researchgate.netcardiff.ac.uk These calculations can help assign the various bands in an experimental spectrum to specific vibrational modes, such as C-H stretching, C=O stretching, or ring vibrations. researchgate.netglobalresearchonline.net For furan derivatives, C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while ring stretching vibrations are observed between 1033-1414 cm⁻¹. globalresearchonline.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. globalresearchonline.netmdpi.com Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the assigned structure. mdpi.com A good correlation between calculated and experimental values provides strong evidence for the proposed molecular structure.
Table 3: Illustrative Calculated Vibrational Frequencies for Furan Derivatives This table presents data from furan and its derivatives to illustrate the application of computational spectroscopy. globalresearchonline.net
| Molecule | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| Furan | C-H in-plane bending | 1008, 1298 |
| Furan | C-H out-of-plane bending | 711, 752, 869, 908 |
| 2-Methylfuran | CH₃ symmetric stretching | 3036 |
| 2-Methylfuran | CH₃ asymmetric stretching | 3119 |
Table 4: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a 1,2,3-Triazole-4-carboxylic Acid Derivative in DMSO-d₆ This table shows data for a different heterocyclic compound to illustrate the accuracy of NMR predictions. mdpi.com
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C (carboxylic) | 162.2 | 162.9 |
| C (triazole) | 143.5 | 144.1 |
| C (triazole) | 128.4 | 129.2 |
| C (benzene) | 134.1 | 134.5 |
| C (benzene) | 129.5 | 130.1 |
| C (benzene) | 128.7 | 129.4 |
| C (benzene) | 125.6 | 126.3 |
Structure Activity Relationship Sar Studies of Methyl 3 Methoxybenzofuran 2 Carboxylate Analogues
Influence of Substituent Position on Pharmacological Potential
The position of various substituents on the benzofuran (B130515) ring system plays a pivotal role in determining the pharmacological activity of these compounds. Researchers have systematically investigated the effects of placing functional groups at different positions on both the benzene (B151609) and furan (B31954) rings of the benzofuran scaffold.
The location of the methoxy (B1213986) group on the benzofuran ring has been shown to be a critical determinant of biological activity. Studies on a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as inhibitors of tubulin polymerization have demonstrated that a methoxy group at the C-6 position yields the most active compound. nih.gov Shifting the methoxy group to the C-4, C-5, or C-7 positions leads to a notable reduction in potency. nih.gov For instance, the derivative with a C-6 methoxy group (4d) was found to be more active than its counterparts with the methoxy group at other positions. nih.gov
The following table summarizes the influence of the methoxy group position on the antiproliferative activity of some benzofuran derivatives.
| Compound | Methoxy Position | Relative Potency |
|---|---|---|
| Analog 1 | C-6 | Most Active |
| Analog 2 | C-4 | Reduced Potency |
| Analog 3 | C-5 | Reduced Potency |
| Analog 4 | C-7 | Reduced Potency |
Modifications at the C-2 and C-3 positions of the benzofuran ring have a profound impact on the pharmacological profile of the resulting analogues. The C-2 position, in particular, has been identified as a key site for influencing cytotoxic activity. nih.govnih.gov SAR studies have revealed that the introduction of an ester or a heterocyclic ring at the C-2 position is crucial for the anticancer properties of these compounds. nih.govnih.gov
The nature of the substituent at the C-3 position also plays a significant role in modulating biological activity. For example, in a series of 2-aroyl-benzo[b]furan derivatives, the presence of a methyl group at the C-3 position was found to influence antiproliferative activity. nih.gov In some cases, the substitution of a methoxy group at C-4 or C-5 in the 3-methyl analogues with a hydroxyl group led to an increase in antiproliferative activity. nih.gov Conversely, replacing a C-6 methoxy group with a hydroxyl group in the same series resulted in a dramatic loss of activity. nih.gov
Furthermore, SAR studies on benzofuran derivatives have shown that hydroxyl substituents at the C-3 position can lead to good antibacterial activity. nih.gov The interplay between substituents at both C-2 and C-3 is therefore a critical consideration in the design of benzofuran-based therapeutic agents.
The table below illustrates the impact of substitutions at C-2 and C-3 on the antibacterial activity of benzofuran derivatives.
| C-2 Substituent | C-3 Substituent | Observed Antibacterial Activity |
|---|---|---|
| Phenyl | Hydroxyl | Good |
| 5-methylfuran-2-yl | Methyl | Good |
| 4-methoxyphenyl | Hydroxyl | Good |
Role of Ester Moiety in Molecular Interactions
The ester moiety at the C-2 position of Methyl 3-methoxybenzofuran-2-carboxylate and its analogues is a key functional group that significantly influences their biological activity. Preliminary SAR studies have consistently identified the ester group at this position as a critical site for the cytotoxic activity of these compounds. nih.gov This suggests that the ester functionality is directly involved in the molecular interactions with biological targets, such as enzymes or receptors, that lead to the observed pharmacological effects.
Effect of Heterocyclic Fusions and Derivatizations on Activity Profiles
The fusion of additional heterocyclic rings to the benzofuran scaffold has emerged as a powerful strategy for the development of novel and potent therapeutic agents. This approach, often referred to as molecular hybridization, can lead to compounds with enhanced biological activity and improved pharmacological profiles.
Studies have shown that the fusion of nitrogen-containing heterocycles, such as pyrazole (B372694) and thiazole, to the benzofuran core is essential for antimicrobial activity. pharmatutor.org For instance, 1-(thiazol-2-yl) pyrazoline derivatives of benzofuran have demonstrated excellent activity against Gram-negative bacteria and good activity against Gram-positive bacteria. pharmatutor.org Similarly, benzofuran derivatives fused with other heterocyclic systems like imidazole (B134444) and quinazolinone have been reported as potent cytotoxic agents against various cancer cell lines. nih.gov The introduction of an oxadiazole ring at the C-2 position of the benzofuran nucleus has also been explored, leading to compounds with notable biological activities.
The following table provides examples of heterocyclic fusions with benzofuran and their associated biological activities.
| Fused Heterocycle | Resulting Biological Activity |
|---|---|
| Pyrazole | Antimicrobial, Anti-inflammatory |
| Thiazole | Antimicrobial |
| Imidazole | Anticancer, Anti-inflammatory |
| Quinazolinone | Anticancer |
| Oxadiazole | Anti-inflammatory |
Quantitative Structure-Activity Relationships (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds, understanding the mechanism of action, and guiding the design of more potent analogues.
Several QSAR studies have been successfully applied to benzofuran derivatives to elucidate the key structural features governing their pharmacological activities. For instance, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators. mdpi.com The model, which exhibited good statistical quality with a high correlation coefficient (R² = 0.816), helped to identify the descriptors that were most influential in determining the vasodilation activity. mdpi.com
In another study, a QSAR analysis was conducted on a series of benzofuran and indole (B1671886) derivatives as inhibitors of histone lysine (B10760008) methyl transferase (HKMT). eurjchem.com The developed model showed excellent robustness and predictive power (R² = 0.9328, Q²LOO = 0.9212, R²ext = 0.929) and was based on two descriptors: minHBint4 and Wlambdal.unity. eurjchem.com These descriptors likely relate to the hydrogen bonding potential and the shape of the molecules, respectively, providing insights into the structural requirements for potent HKMT inhibition.
QSAR studies provide a quantitative framework for understanding the SAR of benzofuran derivatives, complementing experimental findings and accelerating the drug discovery process.
The table below summarizes the statistical parameters of a reported QSAR model for benzofuran derivatives.
| QSAR Model Parameter | Value |
|---|---|
| Correlation Coefficient (R²) | 0.9328 |
| Leave-One-Out Cross-Validation (Q²LOO) | 0.9212 |
| External Validation (R²ext) | 0.929 |
Investigation of Molecular Mechanisms of Action and Biological Target Interactions
In Silico Ligand-Target Interaction Studies
Computational methods, or in silico studies, are pivotal in modern drug discovery for predicting how a ligand, such as a benzofuran (B130515) derivative, might interact with a biological target, typically a protein or enzyme. These techniques provide insights into binding affinity and mode of action, guiding the synthesis and evaluation of new therapeutic agents.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how small molecules like benzofuran derivatives may interact with the active site of a target protein.
While specific docking studies on Methyl 3-methoxybenzofuran-2-carboxylate are not publicly available, research on structurally related benzofuran derivatives demonstrates the utility of this approach. For instance, studies on 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A (SrtA) have used molecular docking to elucidate their binding pattern. nih.gov These simulations revealed that the inhibitors fit into the binding pocket of SrtA, forming key hydrogen bond interactions with active site residues such as Cys184, Trp194, and Arg197. nih.gov Similarly, docking studies of pyrazole-benzofuran hybrids designed as α-glucosidase inhibitors have helped to identify crucial interactions within the enzyme's active site. nih.gov
These examples highlight how molecular docking can be applied to a compound like this compound to generate hypotheses about its potential biological targets and binding modes, which can then be tested experimentally.
Table 1: Example of Binding Interactions for Benzofuran Derivatives from Molecular Docking Studies
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 2-Phenyl-benzofuran-3-carboxamides | S. aureus Sortase A | Cys184, Trp194, Arg197 | Hydrogen Bonding | nih.gov |
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of compounds (virtual screening) to find new molecules that match the model and are likely to be active.
This strategy has been successfully applied to the benzofuran class of compounds. For example, the benzofuran scaffold has been used as a core structure in the design of selective inhibitors for enzymes like sirtuin 2 (SIRT2). nih.gov Researchers can develop a pharmacophore model based on known active benzofuran derivatives, identifying key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. Such a model for this compound would likely include features corresponding to the methoxy (B1213986) group's oxygen (hydrogen bond acceptor), the ester carbonyl group (hydrogen bond acceptor), and the aromatic benzofuran ring system (hydrophobic/aromatic feature). This model could then be used to screen for other compounds with similar potential biological activity.
Table 2: Hypothetical Pharmacophoric Features for a Benzofuran Scaffold
| Feature | Potential Corresponding Group |
|---|---|
| Hydrogen Bond Acceptor | Methoxy oxygen, Ester carbonyl oxygen |
| Aromatic Ring | Fused benzene (B151609) and furan (B31954) rings |
Enzyme Inhibition Mechanism Research
Following the identification of a potential interaction through in silico methods, experimental studies are conducted to confirm and characterize the biological activity, particularly in the context of enzyme inhibition.
Enzyme kinetic studies are crucial for determining the mechanism of inhibition. An inhibitor can interact with an enzyme in several ways:
Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.
Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.
Research on benzofuran derivatives has identified various inhibition mechanisms. For instance, kinetic binding studies revealed that a potent pyrazole-benzofuran hybrid acts as a competitive inhibitor of the enzyme α-glucosidase, with a dissociation constant (K_i_) of 38 μM. nih.gov This indicates that the compound directly competes with the natural substrate for binding to the enzyme's active site. Other studies on novel benzofuran-based sulphonamides have shown potent inhibition of human carbonic anhydrase isoforms IX and XII, which are associated with tumors. researchgate.net Determining the specific inhibition type for this compound against a putative target enzyme would be a critical step in understanding its mechanism of action.
Table 3: Example of Enzyme Inhibition Data for a Benzofuran Derivative
| Compound | Target Enzyme | IC₅₀ | Inhibition Type | K_i_ | Reference |
|---|
Experimental techniques combined with computational models provide a detailed picture of the interactions between an inhibitor and an enzyme's active site. This analysis confirms the predictions from molecular docking and helps explain the basis of the compound's potency and selectivity.
For halogenated derivatives of pyruvate (B1213749), which are structural mimics of enzyme substrates, X-ray crystallography has shown how they occupy the active site of pyruvate carboxylase. nih.gov The carboxyl moiety of 3-bromopyruvate, for example, forms a salt bridge interaction with an arginine residue (Arg621), and the bromine atom is positioned towards a threonine residue (Thr882). nih.gov This level of detail is essential for structure-activity relationship (SAR) studies, which explore how modifying a compound's chemical structure affects its biological activity. For benzofuran derivatives, SAR studies have shown that the type and position of substituents on the benzofuran ring are critical for activity. nih.govmdpi.com For example, the presence of a methoxy group at the 6-position of certain 2-aroyl-benzofuran skeletons was found to be essential for potent antiproliferative activity. mdpi.com
Allosteric modulation occurs when a ligand binds to a site on a protein distinct from the primary active site (an allosteric site), causing a conformational change that alters the protein's activity. This mechanism offers an opportunity for developing highly selective drugs.
While less common than active site inhibition, allosteric modulation has been observed for the benzofuran scaffold. For example, a series of 5-chlorobenzofuran-2-carboxamides were developed from an allosteric modulator of the cannabinoid receptor type 1 (CB1). nih.gov The binding of an allosteric modulator can induce or stabilize specific protein conformations, influencing the dynamics of the enzyme-ligand interaction. Investigating whether this compound or related compounds could act as allosteric modulators would require specialized assays that can detect changes in enzyme kinetics and conformation that are characteristic of allosteric binding.
Specific Biological Targets under Investigation (General Classes, e.g., Tubulin, Cytochrome P450 Enzymes)
While direct studies on this compound are not extensively available, research on analogous benzofuran structures provides insights into potential biological targets. The benzofuran scaffold is a common motif in compounds investigated for their interaction with crucial cellular machinery.
One of the primary areas of investigation for benzofuran derivatives is their potential interaction with tubulin . Tubulin proteins are the building blocks of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a well-established mechanism for anticancer drugs. Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to a halt in the cell cycle and subsequent apoptosis. Although direct evidence for this compound is pending, its structural similarity to known tubulin inhibitors makes this a significant area for future research.
Another important class of enzymes under consideration as potential targets are the Cytochrome P450 (CYP) enzymes . This superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs. Inhibition of specific CYP isozymes can lead to significant drug-drug interactions. Some benzofuran-containing compounds have been identified as inhibitors of various CYP enzymes. The nature and extent of any interaction between this compound and CYP enzymes would be critical in evaluating its therapeutic potential and safety profile.
Cellular Pathway Perturbations (e.g., Cell Cycle Progression in research models)
The perturbation of cellular pathways, particularly those involved in cell proliferation and survival, is a key focus in the study of potential anticancer agents. For derivatives of this compound, the most prominently reported cellular effect is the disruption of cell cycle progression .
In various cancer cell line models, treatment with certain benzofuran derivatives has been observed to cause cell cycle arrest at different phases. The specific phase of arrest can vary depending on the exact chemical structure of the compound and the type of cancer cell. This interruption of the normal cell division cycle is a direct consequence of the compound's interaction with its molecular target, which, as suggested above, could be tubulin or other proteins involved in cell cycle regulation. The ultimate outcome of this cell cycle arrest is often the induction of apoptosis, or programmed cell death, a desirable characteristic for an anticancer agent.
Table 1: Investigated Biological Targets and Cellular Effects of Benzofuran Derivatives
| Biological Target Class | Potential Effect | Cellular Pathway Perturbation | Observed Outcome in Research Models |
|---|---|---|---|
| Tubulin | Inhibition of polymerization | Disruption of microtubule dynamics | Cell cycle arrest, Apoptosis |
| Cytochrome P450 Enzymes | Inhibition of activity | Altered metabolism of xenobiotics | Potential for drug-drug interactions |
Further research is imperative to specifically elucidate the molecular mechanisms of action for this compound. Identifying its direct biological targets and comprehensively mapping its effects on cellular pathways will be crucial for determining its potential as a therapeutic agent.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzofurans, a core scaffold in many biologically active compounds, is continuously evolving, with a significant push towards greener and more efficient methodologies. Future research on Methyl 3-methoxybenzofuran-2-carboxylate should prioritize the development of novel and sustainable synthetic strategies that align with the principles of green chemistry.
Current synthetic approaches to the benzofuran (B130515) ring often involve multi-step processes that may utilize harsh reagents and generate significant waste. The exploration of one-pot synthesis reactions presents a promising avenue for improvement. For instance, methodologies reacting o-hydroxy aldehydes, amines, and substituted alkynes in the presence of a copper iodide catalyst within an eco-friendly deep eutectic solvent (DES) like choline chloride-ethylene glycol have been reported for other benzofuran derivatives and could be adapted for the synthesis of this compound. nih.gov Such an approach would not only streamline the synthesis but also reduce the environmental impact.
Palladium-catalyzed synthesis is another area of active research. nih.gov Developing catalytic systems that operate under milder conditions, in aqueous media, and with lower catalyst loading would represent a significant advancement. Furthermore, the use of renewable chemical feedstocks is a key principle of green chemistry that should be explored in the context of this compound.
Mechanosynthesis, a solvent-free or low-solvent technique, is also emerging as a sustainable alternative to traditional solution-based synthesis. Investigating the application of mechanochemical reactions for the synthesis of this compound could lead to a more environmentally friendly and potentially more efficient production process.
The following table provides a comparative overview of traditional versus potential sustainable synthetic approaches:
| Feature | Traditional Synthetic Methods | Potential Sustainable Methodologies |
| Solvent Use | Often requires large volumes of volatile organic solvents. | Aims for solvent-free conditions or the use of green solvents like water or deep eutectic solvents. |
| Catalysis | May rely on stoichiometric reagents. | Employs catalytic amounts of metals (e.g., palladium, copper) or organocatalysts. |
| Atom Economy | Can be low due to multi-step processes and byproduct formation. | One-pot reactions and catalytic cycles can significantly improve atom economy. |
| Energy Consumption | Often requires high temperatures and prolonged reaction times. | Microwave-assisted synthesis can reduce reaction times and energy input. |
| Feedstocks | Typically reliant on petroleum-based starting materials. | Explores the use of renewable and bio-based feedstocks. |
Exploration of Advanced Chemical Transformations for Diverse Derivatizations
The benzofuran scaffold of this compound offers multiple sites for chemical modification, enabling the creation of a diverse library of derivatives with potentially novel biological activities. Future research should focus on exploring advanced chemical transformations to functionalize this core structure in a controlled and selective manner.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for introducing aryl and other substituents onto the benzofuran ring. nih.gov A systematic investigation of these reactions at various positions of the this compound molecule would be highly valuable. C-H functionalization is another rapidly advancing field that allows for the direct modification of carbon-hydrogen bonds, offering a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized substrates. nih.govmdpi.comnih.gov Applying C-H activation strategies to the benzene (B151609) and furan (B31954) rings of the target compound could unlock new avenues for structural diversification.
Furthermore, the ester and methoxy (B1213986) groups of this compound are amenable to a range of chemical transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other functional groups. The methoxy group can potentially be demethylated to a hydroxyl group, which can then be further functionalized.
A summary of potential derivatization strategies is presented in the table below:
| Reaction Type | Potential Application on this compound | Expected Outcome |
| Palladium-Catalyzed Cross-Coupling | Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions at various positions. | Introduction of aryl, alkyl, and amino substituents. |
| C-H Functionalization | Direct arylation, alkylation, or acylation of the benzofuran core. | Creation of novel derivatives with improved efficiency and reduced waste. |
| Ester Group Modification | Hydrolysis, amidation, reduction. | Generation of carboxylic acids, amides, and alcohols with diverse properties. |
| Methoxy Group Modification | Demethylation followed by alkylation or acylation. | Introduction of new ether or ester functionalities. |
Deepening Understanding of Structure-Mechanism Relationships through Integrated Approaches
A thorough understanding of the relationship between the chemical structure of this compound and its derivatives and their underlying reaction mechanisms and biological activities is crucial for rational drug design and the development of new synthetic methodologies. Future research should employ integrated approaches that combine experimental and computational techniques to elucidate these complex relationships.
Mechanistic studies of the reactions used to synthesize and derivatize this compound are essential for optimizing reaction conditions and developing more efficient synthetic routes. This can involve the use of spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to identify reaction intermediates and transition states. Computational methods, including Density Functional Theory (DFT), can be used to model reaction pathways and predict the feasibility of different mechanistic scenarios.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of this compound derivatives with their biological activity. nih.govnih.gov These models can then be used to predict the activity of novel, untested compounds, thereby guiding the design of more potent and selective molecules.
An integrated approach to studying structure-mechanism relationships would involve the following components:
| Component | Methodology | Objective |
| Mechanistic Elucidation | In-situ spectroscopy (NMR, IR), kinetic studies, isotopic labeling. | To understand the step-by-step process of chemical reactions. |
| Computational Modeling | Density Functional Theory (DFT), molecular dynamics (MD) simulations. | To model reaction pathways, predict transition states, and rationalize experimental observations. |
| Structure-Activity Relationship (SAR) | Synthesis of analog libraries, biological screening. | To identify key structural features responsible for biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling, machine learning. | To develop predictive models for the biological activity of new compounds. |
Integration of Multi-Omics Data in Ligand-Target Discovery
The identification of the biological targets of small molecules is a critical step in drug discovery. The integration of multi-omics data, including genomics, proteomics, and metabolomics, offers a powerful approach to unravel the mechanism of action of this compound and its derivatives and to identify their molecular targets.
Chemoproteomics, a sub-discipline of proteomics, can be used to identify the protein binding partners of a small molecule. researchgate.netresearchgate.net This can be achieved by creating a chemical probe based on the structure of this compound, which can then be used to "fish out" its binding partners from a complex biological sample. Subsequent identification of these proteins by mass spectrometry can provide valuable insights into the compound's mechanism of action.
Metabolomics, the study of small molecule metabolites in a biological system, can reveal how a compound perturbs metabolic pathways. researchgate.net By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome, researchers can gain a deeper understanding of its biological effects.
Integrating these omics datasets can provide a more holistic view of the compound's activity. For example, a chemoproteomics experiment might identify a specific enzyme as a target, and metabolomics could then be used to confirm that the compound indeed alters the metabolic pathway in which that enzyme is involved. The synergy between different omics technologies is highlighted in the following table:
| Omics Technology | Information Provided | Application in Ligand-Target Discovery |
| Genomics | Identifies genetic variations associated with disease and drug response. | Can help to identify patient populations that are most likely to respond to a drug. |
| Proteomics | Measures the abundance and modifications of proteins. | Can identify the direct protein targets of a small molecule. |
| Chemoproteomics | Uses chemical probes to identify protein-ligand interactions. | A powerful tool for target deconvolution. |
| Metabolomics | Measures the levels of small molecule metabolites. | Reveals the downstream effects of a compound on metabolic pathways. |
Computational Design of Tailored Analogues for Specific Molecular Interactions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties. jazindia.com For this compound, computational approaches can be used to design tailored analogues with enhanced affinity and selectivity for specific biological targets.
Structure-based drug design (SBDD) can be employed if the three-dimensional structure of the target protein is known. nih.gov Molecular docking simulations can be used to predict how different analogues of this compound will bind to the target's active site, and this information can be used to guide the design of new compounds with improved binding characteristics.
Ligand-based drug design (LBDD) is useful when the structure of the target is unknown. nih.gov Pharmacophore modeling can be used to identify the key chemical features that are responsible for the biological activity of a series of active compounds. This pharmacophore model can then be used to screen virtual libraries of compounds to identify new potential hits.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of the binding interaction. nih.gov These computational techniques, when used in an iterative cycle of design, synthesis, and testing, can significantly accelerate the drug discovery process.
The following table summarizes key computational design strategies:
| Computational Method | Principle | Application for this compound |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | To design analogues with improved binding affinity and selectivity. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | To screen for new compounds with similar activity profiles. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | To assess the stability of ligand-protein complexes. |
| Free Energy Perturbation (FEP) | Calculates the relative binding affinities of a series of related ligands. | To prioritize the synthesis of the most promising analogues. |
Q & A
Q. What synthetic strategies are effective for introducing substituents at the 3-position of benzofuran-2-carboxylate derivatives?
The synthesis of benzofuran derivatives often involves cyclization reactions, such as the use of [3,3]-sigmatropic rearrangements or palladium-catalyzed coupling. For example, methoxy groups can be introduced via nucleophilic substitution or alkoxylation under controlled conditions. Key steps include protecting group strategies to direct regioselectivity and optimize yields. Structural characterization (e.g., NMR, X-ray crystallography) is critical to confirm substitution patterns .
Q. How is the crystal structure of Methyl 3-methoxybenzofuran-2-carboxylate determined using X-ray crystallography?
Single-crystal X-ray diffraction is the gold standard. Programs like SHELX (SHELXL for refinement) and Mercury CSD are used to solve and visualize structures. Challenges include refining disordered methoxy groups or resolving hydrogen-bonding networks. The ORTEP-3 interface aids in thermal ellipsoid plotting to assess atomic displacement parameters .
Q. What spectroscopic techniques are essential for characterizing benzofuran derivatives?
- NMR : H and C NMR identify substituent positions (e.g., methoxy at C3) and confirm esterification.
- IR : Confirms carbonyl (C=O) stretches (~1700 cm) and methoxy C-O bonds (~1250 cm).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns. Discrepancies between observed and theoretical values may indicate synthetic byproducts .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the methoxy and ester groups in further derivatization?
Density functional theory (DFT) calculations model electronic effects, such as the electron-donating methoxy group’s impact on ring electrophilicity. Software like Gaussian or ORCA predicts regioselectivity in reactions (e.g., electrophilic substitution at C5/C6). Puckering coordinates (Cremer-Pople parameters) analyze ring conformation and steric effects .
Q. What experimental design considerations address contradictions in synthetic yields or purity?
- Optimization : Vary solvents (e.g., DMF vs. THF), catalysts (Pd vs. Cu), or temperatures to troubleshoot low yields.
- Analytical Cross-Validation : Compare HPLC, TLC, and NMR data to identify impurities.
- Crystallographic Validation : Resolve structural ambiguities (e.g., tautomerism) via high-resolution X-ray data .
Q. How are intermolecular interactions in this compound analyzed for crystal engineering?
The Mercury CSD Materials Module identifies packing motifs (e.g., π-π stacking, hydrogen bonds). For example, the ester carbonyl may form C=O···H-C interactions, while the methoxy group participates in van der Waals contacts. Comparing with similar structures in the Cambridge Structural Database (CSD) reveals trends in lattice stability .
Q. What strategies resolve challenges in refining disordered solvent molecules or substituents in crystallography?
- SHELXL Constraints : Apply restraints to bond lengths/angles for disordered regions.
- Twinned Data Refinement : Use SHELXL ’s TWIN command for non-merohedral twinning.
- Hirshfeld Surface Analysis : Visualize solvent-accessible voids to model occupancy .
Methodological Tables
Table 1 : Key Software for Structural Analysis
| Software | Application | Reference |
|---|---|---|
| SHELXL | Small-molecule refinement | |
| Mercury CSD | Crystal packing visualization | |
| ORTEP-3 | Thermal ellipsoid plotting |
Table 2 : Common Synthetic Byproducts in Benzofuran Derivatives
| Byproduct | Detection Method | Resolution Strategy |
|---|---|---|
| Uncyclized intermediates | H NMR (δ 4–5 ppm) | Column chromatography |
| Oxidized quinone derivatives | IR (C=O at ~1650 cm) | Reductive quenching |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
